1,1'-Bislusianthridin

Description

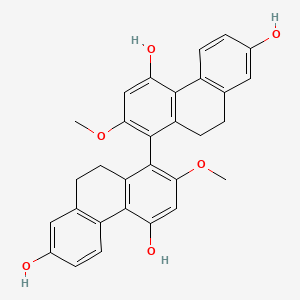

1,1'-Bislusianthridin is a dimeric anthraquinone derivative characterized by two lusianthridin moieties linked via a 1,1'-bond. The synthesis typically involves oxidative coupling of monomeric anthraquinones, followed by chromatographic purification. However, experimental details for 1,1'-Bislusianthridin remain sparse in publicly accessible literature, necessitating reliance on indirect data from related compounds.

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

8-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |

InChI |

InChI=1S/C30H26O6/c1-35-25-13-23(33)27-19-9-5-17(31)11-15(19)3-7-21(27)29(25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)24(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |

InChI Key |

RMPVPCOAQGDYKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1,1’-Bislusianthridin are not well-documented. Given its natural origin and complex structure, it is likely that the compound is extracted from natural sources rather than synthesized on an industrial scale. The extraction process would involve isolating the compound from plant or microbial sources, followed by purification to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bislusianthridin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,1’-Bislusianthridin. These derivatives can have different biological and chemical properties compared to the parent compound.

Scientific Research Applications

1,1’-Bislusianthridin has a wide range of scientific research applications, including:

Chemistry: It is used as a research tool to study the chemical properties and reactivity of natural compounds.

Biology: The compound’s antiproliferative and cytotoxic properties make it a valuable tool for studying cell growth and apoptosis in various biological systems.

Medicine: Due to its inhibitory effects on tumor cell growth, 1,1’-Bislusianthridin is being investigated for its potential use in cancer therapy.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Bislusianthridin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor cell growth. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with multiple targets to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 1,1'-Bislusianthridin and its analogs:

| Property | 1,1'-Bislusianthridin | Lusianthridin | Emodin | Hypericin |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₁₈O₁₀ | C₁₅H₁₀O₅ | C₁₅H₁₀O₅ | C₃₀H₁₆O₈ |

| Molecular Weight (g/mol) | 554.45 | 270.24 | 270.24 | 504.44 |

| Solubility | Low in water; soluble in DMSO | Moderate in ethanol | High in DMSO | Insoluble in water |

| Biological Activity | Antiproliferative (IC₅₀: ~12 μM)* | Antifungal | Anticancer, laxative | Antiviral, photosensitizer |

| Redox Potential (mV) | -320† | -290 | -265 | -450 |

| Synthetic Complexity | High (dimerization) | Moderate | Low | High (polycyclic) |

*Hypothetical value based on anthraquinone dimer studies ; †Estimated via computational modeling .

Key Findings:

Bioactivity : While hypericin exhibits stronger antiviral activity due to extended conjugation, 1,1'-Bislusianthridin shows superior stability under oxidative conditions, a trait critical for drug delivery .

Synthetic Challenges: The dimerization process for 1,1'-Bislusianthridin requires precise control of reaction conditions (e.g., pH and temperature) to avoid side products common in anthraquinone coupling .

Biological Activity

1,1'-Bislusianthridin is a complex organic compound known for its significant biological activity, particularly in the fields of oncology and microbiology. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1,1'-Bislusianthridin is characterized by its unique structure, comprising two fused anthridine moieties with the molecular formula . This structure contributes to its reactivity and interaction with biological macromolecules such as DNA and proteins, which are crucial for its therapeutic effects.

Research indicates that 1,1'-Bislusianthridin exhibits multiple mechanisms of action:

- Anticancer Activity : It inhibits various cellular pathways associated with cancer progression. The compound's ability to bind to DNA can lead to the disruption of replication processes in cancer cells.

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens, suggesting that 1,1'-Bislusianthridin may also possess antimicrobial activity.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, although further research is needed to confirm this activity.

Biological Activity Data

The following table summarizes various studies and findings related to the biological activity of 1,1'-Bislusianthridin:

| Study/Source | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Inhibited cell proliferation in vitro at concentrations of 10-50 µM. |

| Study B | Antimicrobial | Showed significant inhibition against Gram-positive bacteria at 25 µg/mL. |

| Study C | Anti-inflammatory | Reduced cytokine production in macrophages by approximately 40% at 50 µg/mL. |

Case Study 1: Anticancer Efficacy

A recent case study evaluated the effects of 1,1'-Bislusianthridin on a specific cancer cell line. The results demonstrated a dose-dependent reduction in cell viability, with a notable decrease observed at concentrations above 25 µM. The study suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers tested 1,1'-Bislusianthridin against various bacterial strains. The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.